

What are the chemical properties of Boc-3-Nitro-L-Phenylalanine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-3-Nitro-L-Phenylalanine*

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An In-depth Technical Guide to the Chemical Properties of **Boc-3-Nitro-L-Phenylalanine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butyloxycarbonyl-3-nitro-L-phenylalanine (**Boc-3-Nitro-L-Phenylalanine**) is a crucial unnatural amino acid derivative utilized extensively in peptide synthesis and medicinal chemistry.^[1] Its structure incorporates the acid-labile Boc protecting group, essential for controlled, stepwise peptide elongation, and a nitro moiety on the phenyl ring.^{[1][2]} This nitro group acts as an electron-withdrawing feature that can modulate a peptide's conformation, stability, and biological interactions.^{[1][2]} Furthermore, it serves as a synthetic handle for further chemical modifications, such as reduction to an amine, enabling the creation of diverse molecular structures.^[2] This guide provides a comprehensive overview of its chemical properties, experimental protocols for its use, and key applications in research and development.

Chemical and Physical Properties

Boc-3-Nitro-L-Phenylalanine is a white, solid powder under standard conditions.^{[3][4]} It is a key building block in solid-phase peptide synthesis (SPPS), valued for its stability and compatibility with various coupling reagents.^[3] While extensive experimental data on some physical properties are not publicly available, a combination of supplier specifications and computational predictions provides a detailed profile of the compound.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of **Boc-3-Nitro-L-Phenylalanine**. It is important to distinguish between experimentally confirmed data from suppliers and computationally predicted values.

Property	Value	Source	Notes
IUPAC Name	(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid	PubChem[5]	-
Synonyms	Boc-L-Phe(3-NO ₂)-OH, Boc-3-nitro-L-Phe-OH, N-Boc-3-nitro-L-phenylalanine	Chem-Impex, PubChem[3][5]	-
CAS Number	131980-29-5	Chem-Impex[3]	-
Molecular Formula	C ₁₄ H ₁₈ N ₂ O ₆	Chem-Impex[3]	-
Molecular Weight	310.30 g/mol	PubChem[5]	-
Appearance	White powder	Chem-Impex[4]	-
Purity	≥99% (Chiral Purity), ≥94.0% (HPLC)	Chem-Impex, Thermo Scientific[3][6]	Supplier specific
Melting Point	Not available	-	Data for Boc-L-phenylalanine is 85-88 °C[7]
Boiling Point	506.9 ± 45.0 °C	ChemicalBook[8]	Predicted
Density	1.290 ± 0.06 g/cm ³	ChemicalBook[8]	Predicted
pKa	3.73 ± 0.10	ChemicalBook[8]	Predicted
Solubility	Insoluble in water	Fisher Scientific[7]	Data for Boc-L-phenylalanine
Storage Conditions	0-8 °C, Sealed in dry conditions	Chem-Impex, ChemicalBook[3][8]	-

Spectroscopic Data

While specific spectral datasets for **Boc-3-Nitro-L-Phenylalanine** are not widely published, supplier data confirms that the proton NMR spectrum is consistent with its structure.^[6] Based on the known structure and spectra of similar compounds like Boc-L-phenylalanine, the following characteristic signals can be expected:

- ¹H NMR:
 - A large singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl (Boc) group.
 - Multiplets in the aromatic region (approx. 7.5-8.2 ppm) for the protons on the 3-nitrophenyl ring.
 - A multiplet for the alpha-proton (α -CH).
 - Two diastereotopic protons for the beta-methylene group (β -CH₂), appearing as a multiplet.
 - A broad singlet for the amide proton (NH).
 - A broad singlet for the carboxylic acid proton (COOH).
- ¹³C NMR:
 - Signals corresponding to the quaternary and methyl carbons of the Boc group.
 - Signals for the carbonyl carbons of the Boc and carboxylic acid groups.
 - Signals for the alpha- and beta-carbons.
 - Distinct signals for the carbons of the 3-nitrophenyl ring.

Experimental Protocols

The following protocols are standard methodologies for the synthesis and application of Boc-protected amino acids and are directly applicable to **Boc-3-Nitro-L-Phenylalanine**.

Synthesis of Boc-3-Nitro-L-Phenylalanine

This protocol describes the N-protection of the free amino acid 3-Nitro-L-Phenylalanine using di-tert-butyl dicarbonate ((Boc)₂O), a widely adopted and safe method.[9]

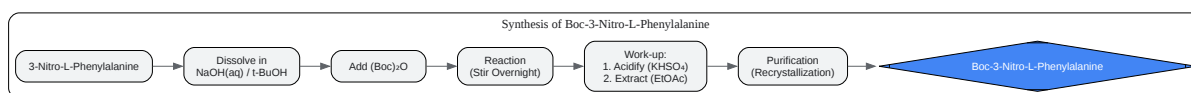
Materials:

- 3-Nitro-L-Phenylalanine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Sodium hydroxide (NaOH)
- tert-Butyl alcohol
- Water
- Pentane or Hexane
- Potassium hydrogen sulfate (KHSO₄)
- Ethyl acetate or Diethyl ether

Procedure:

- In a suitable reaction vessel, dissolve NaOH in water. Add 3-Nitro-L-Phenylalanine with stirring at room temperature.
- Dilute the mixture with tert-butyl alcohol to form a clear solution.
- Add (Boc)₂O dropwise to the stirred solution over 1 hour. A precipitate may form during the addition.
- Continue stirring the reaction mixture overnight at room temperature to ensure completion.
- Extract the reaction mixture with pentane or hexane to remove unreacted (Boc)₂O and byproducts.
- Cool the remaining aqueous layer in an ice bath and carefully acidify to a pH of 1-1.5 by adding a cold aqueous solution of KHSO₄.

- Extract the resulting acidified mixture with ethyl acetate or diethyl ether.
- Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure to yield the crude product.
- Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure **Boc-3-Nitro-L-Phenylalanine** as a white solid.



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*Synthesis Workflow for **Boc-3-Nitro-L-Phenylalanine**.*

Incorporation into a Peptide using Boc-SPPS

This protocol outlines a standard cycle for incorporating a Boc-protected amino acid into a growing peptide chain on a solid support (resin) using Boc Solid-Phase Peptide Synthesis (SPPS).^{[10][11]}

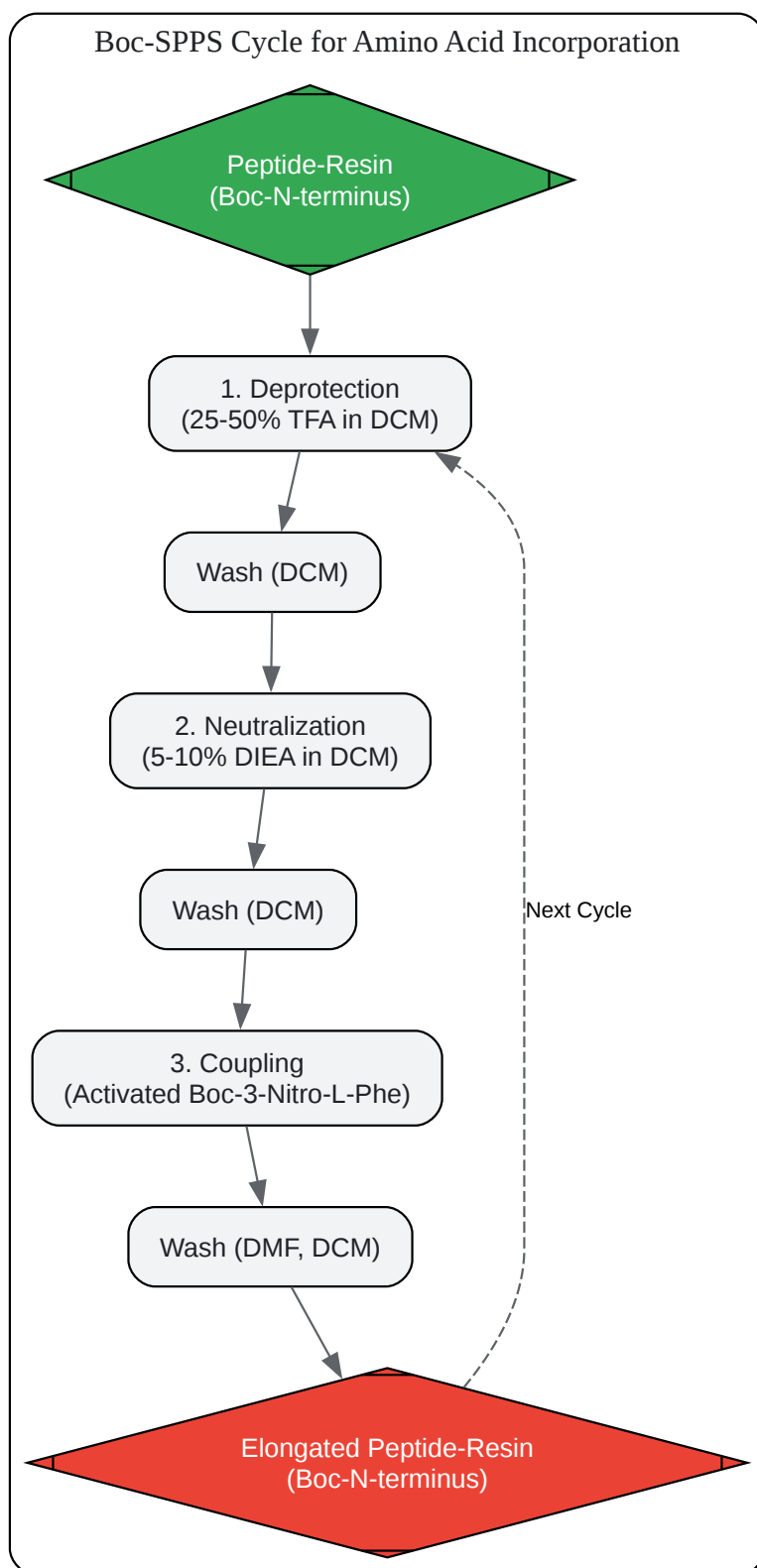
Materials:

- Peptide-resin with a free N-terminal amine
- **Boc-3-Nitro-L-Phenylalanine**
- Coupling Reagent: e.g., N,N'-Dicyclohexylcarbodiimide (DCC), HBTU, or HATU
- N,N-Diisopropylethylamine (DIEA)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)

- N,N-Dimethylformamide (DMF)

Procedure (One Coupling Cycle):

- Deprotection:
 - Swell the peptide-resin in DCM.
 - Treat the resin with a solution of 25-50% TFA in DCM for approximately 20-30 minutes to remove the N-terminal Boc group.[\[10\]](#)
 - Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc group byproducts.
- Neutralization:
 - Treat the resin with a solution of 5-10% DIEA in DCM for several minutes to neutralize the resulting N-terminal trifluoroacetate salt.[\[1\]](#)
 - Wash the resin thoroughly with DCM to remove excess base and its salt.
- Coupling:
 - In a separate vessel, pre-activate **Boc-3-Nitro-L-Phenylalanine** (typically 3-4 equivalents) with a coupling reagent like DCC in DCM or HBTU/DIEA in DMF.
 - Add the activated amino acid solution to the neutralized peptide-resin.
 - Agitate the mixture for 2-4 hours at room temperature to allow the coupling reaction to proceed to completion.
 - Monitor the reaction using a qualitative method like the Kaiser test to confirm the absence of free primary amines.[\[1\]](#)
- Washing:
 - Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts, yielding the elongated peptide-resin ready for the next cycle.



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Workflow for Boc-SPPS.

Boc Group Deprotection in Solution Phase

This protocol is for removing the Boc protecting group from a peptide in solution, often after synthesis and purification.

Materials:

- Boc-protected peptide containing a 3-nitro-L-phenylalanine residue
- Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
- Anhydrous Dichloromethane (DCM) or Dioxane
- Cold diethyl ether

Procedure:

- Dissolve the Boc-protected peptide in anhydrous DCM (for TFA deprotection) or anhydrous dioxane (for HCl deprotection).[\[12\]](#)
- Add TFA to a final concentration of 20-50% or add the 4M HCl in dioxane solution.[\[12\]](#)
- Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction's completion via an appropriate method (e.g., TLC or LC-MS).
- Upon completion, remove the solvent and excess acid in vacuo.
- Triturate the resulting residue with cold diethyl ether to precipitate the deprotected peptide as its corresponding salt (TFA or HCl salt).
- Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[\[12\]](#)

Applications in Research and Drug Development

Boc-3-Nitro-L-Phenylalanine is a valuable tool for researchers in several fields:

- **Peptide Synthesis:** It is a fundamental building block for introducing non-standard residues into peptides. The nitro group can influence peptide structure and function, aiding in the

development of peptides with enhanced stability or receptor binding affinity.[1][3]

- **Drug Development:** In medicinal chemistry, it is used to design novel therapeutics, including enzyme inhibitors and modulators of biological pathways.[3] The unique electronic properties imparted by the nitro group are leveraged to explore new structure-activity relationships, particularly in oncology and neuropharmacology research.[3][4]
- **Bioconjugation and Chemical Modification:** The nitro group can be chemically reduced to an amino group, providing a reactive site for further functionalization. This allows for the attachment of fluorescent labels, imaging agents, or other molecules to a peptide, enhancing its utility as a research tool or therapeutic agent.[3]

Safety and Handling

While not classified as hazardous under GHS criteria, standard laboratory safety practices should be followed.[5]

- **Handling:** Use in a well-ventilated area. Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][12]
- **Storage:** Store in a tightly closed container in a dry, cool (0-8 °C), and well-ventilated place. [3][8]
- **Incompatibilities:** Avoid contact with strong oxidizing agents and strong acids.[12]
- **Decomposition:** Hazardous decomposition products include oxides of carbon and nitrogen. [12]

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- To cite this document: BenchChem. [What are the chemical properties of Boc-3-Nitro-L-Phenylalanine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b558683#what-are-the-chemical-properties-of-boc-3-nitro-l-phenylalanine]

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